molecular formula C18H26N2O2 B15314183 tert-Butyl 4-(indolin-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(indolin-4-yl)piperidine-1-carboxylate

Cat. No.: B15314183
M. Wt: 302.4 g/mol
InChI Key: XWKSHZKQVAEDFK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(indolin-4-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an indolin-4-yl substituent at the 4-position of the piperidine ring. Piperidine-carboxylate derivatives are frequently employed as intermediates in pharmaceutical synthesis due to their versatility in modifying pharmacokinetic and pharmacodynamic profiles. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-8-13(9-12-20)14-5-4-6-16-15(14)7-10-19-16/h4-6,13,19H,7-12H2,1-3H3

InChI Key

XWKSHZKQVAEDFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3CCNC3=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(indolin-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment to Piperidine Ring: The indoline moiety is then attached to the piperidine ring through nucleophilic substitution reactions.

    Introduction of tert-Butyl Ester Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(indolin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the indoline moiety to indoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(indolin-4-yl)piperidine-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(indolin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indoline moiety is known to interact with various biological receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications based on the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes Reference
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-bromobenzyloxy C17H24BrNO3 370.28 Not specified Intermediate in antiviral agent development
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-amino, 4-pyridinyl C15H23N3O2 277.36 1707580-61-7 Light yellow solid; requires respiratory and eye protection during handling
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate 4-amino, 4-aminomethyl C11H23N3O2 229.32 871115-32-1 Laboratory chemical; 97% purity
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 4-phenylamino C16H24N2O2 276.38 Not specified ≥98% purity; characterized via GC-MS, FTIR, and HPLC-TOF
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate 4-indol-1-yl C18H24N2O2 300.40 170364-89-3 Requires consultation with a physician upon exposure
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate 4-pyrimidin-2-yl-piperazinyl C18H30N6O2 362.47 Not specified Synthesized via reductive amination (83% yield); white solid
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate 4-indazol-3-yl C17H23N3O2 301.38 889945-69-1 Pharmaceutical intermediate; purity 95–98%
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate 5-chloro-indazol-3-yl C17H22ClN3O2 335.83 1198284-74-0 Drug intermediate; high-purity synthesis

Structural and Functional Insights

Amino Groups: PK03447E-1’s 4-amino-pyridinyl substituent likely enhances hydrogen-bonding capacity, critical for target binding in drug design. Heterocyclic Moieties: Indole and indazole derivatives (e.g., ) introduce aromaticity and planar rigidity, improving interactions with hydrophobic enzyme pockets.

Synthetic Methodologies :

  • Reductive amination (e.g., compound 5l in ) is a common strategy for introducing nitrogen-containing substituents.
  • Boc protection is retained in final intermediates to stabilize amines during storage.

Analytical Characterization :

  • GC-MS, FTIR, and HPLC-TOF are standard for confirming purity and structural integrity.

Key Differences

  • Molecular Weight : Indole/indazole derivatives (e.g., ) exhibit higher molecular weights (~300–335 g/mol) compared to simpler analogs (e.g., 229–277 g/mol in ), impacting solubility and bioavailability.
  • Biological Applications : Indazole derivatives () are prioritized in kinase inhibitor development, while pyridinyl and pyrimidinyl analogs () are explored for antiviral activity.

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